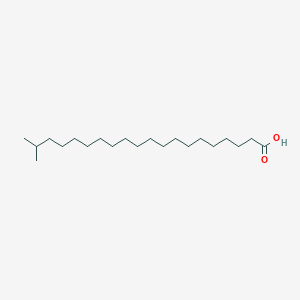
19-Methyleicosansäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
19-Methyleicosanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched-chain fatty acids in various chemical reactions.
Biology: Investigated for its role in biological membranes and its effects on membrane fluidity and function.
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 19-Methyleicosanoic acid . Factors such as temperature, pH, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of 19-Methyleicosanoic acid, thereby influencing its bioavailability and effects.
Biochemische Analyse
Biochemical Properties
19-Methyleicosanoic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and membrane dynamics. It interacts with various enzymes involved in fatty acid metabolism, such as elongases and desaturases. These enzymes are responsible for the biosynthesis of branched-chain fatty acids, and the incorporation of 19-Methyleicosanoic acid into lipid bilayers can significantly alter membrane fluidity and phase behavior. This, in turn, impacts the functionality of membrane-associated proteins and receptors .
Cellular Effects
The effects of 19-Methyleicosanoic acid on various types of cells and cellular processes are profound. It influences cell function by altering membrane properties, which can affect cell signaling pathways, gene expression, and cellular metabolism. The incorporation of 19-Methyleicosanoic acid into cell membranes can lead to changes in membrane fluidity, which impacts the activity of membrane-associated proteins and receptors. This can result in altered cell signaling and gene expression patterns, ultimately affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 19-Methyleicosanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The methyl branch in its structure allows it to interact uniquely with lipid bilayers, altering their properties and affecting the activity of membrane-associated proteins. This can lead to changes in enzyme activity, such as the inhibition or activation of elongases and desaturases, which are involved in fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 19-Methyleicosanoic acid can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the incorporation of 19-Methyleicosanoic acid into lipid bilayers can lead to changes in membrane properties over time, impacting the functionality of membrane-associated proteins and receptors. Long-term exposure to 19-Methyleicosanoic acid can result in alterations in cell signaling pathways and gene expression patterns .
Dosage Effects in Animal Models
The effects of 19-Methyleicosanoic acid vary with different dosages in animal models. At lower doses, it can positively influence membrane properties and cellular function. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the beneficial effects of 19-Methyleicosanoic acid are observed up to a certain dosage, beyond which toxic effects may occur .
Metabolic Pathways
19-Methyleicosanoic acid is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as elongases and desaturases, which are responsible for the biosynthesis of branched-chain fatty acids. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 19-Methyleicosanoic acid is transported and distributed through interactions with transporters and binding proteins. Its unique structural features allow it to be incorporated into lipid bilayers, affecting its localization and accumulation within cells. This can impact the functionality of membrane-associated proteins and receptors, influencing cellular processes .
Subcellular Localization
The subcellular localization of 19-Methyleicosanoic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular function. Studies have shown that 19-Methyleicosanoic acid can be incorporated into lipid bilayers, influencing membrane properties and the activity of membrane-associated proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 19-Methyleicosanoic acid can be synthesized through chemical synthesis. One common method involves the oxidation of methyl nonadecanol. The reaction conditions typically require an oxidizing agent and a controlled environment to ensure the selective oxidation of the alcohol group to a carboxylic acid .
Industrial Production Methods: Industrial production of 19-Methyleicosanoic acid may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity, often using advanced techniques such as catalytic oxidation and continuous flow reactors to maintain consistent production quality.
Types of Reactions:
Oxidation: 19-Methyleicosanoic acid can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to produce various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methyl group on the 19th carbon can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Substituted fatty acids with different functional groups.
Vergleich Mit ähnlichen Verbindungen
18-Methyleicosanoic Acid: Another branched-chain fatty acid with a methyl group on the 18th carbon.
Eicosanoic Acid: A straight-chain fatty acid without any branching.
Nonadecanoic Acid: A fatty acid with one less carbon than eicosanoic acid.
Comparison:
Structural Differences: 19-Methyleicosanoic acid has a unique methyl group on the 19th carbon, distinguishing it from other similar fatty acids.
Functional Properties: The presence of the methyl group affects the compound’s physical and chemical properties, such as melting point, solubility, and reactivity.
Applications: While similar compounds may have overlapping applications, 19-Methyleicosanoic acid’s unique structure makes it particularly useful in specific research and industrial contexts
Eigenschaften
IUPAC Name |
19-methylicosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGYZTCVQAZQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394502 | |
| Record name | 19-Methyleicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59708-73-5 | |
| Record name | 19-Methyleicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)


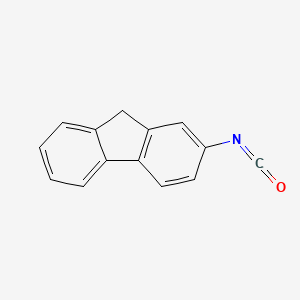
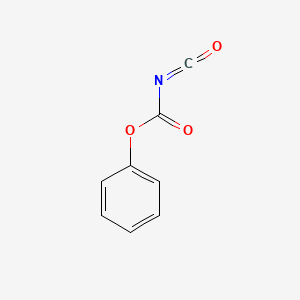


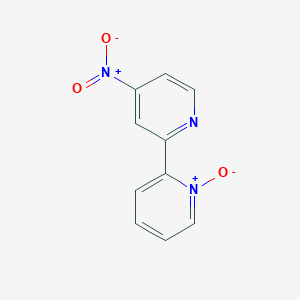
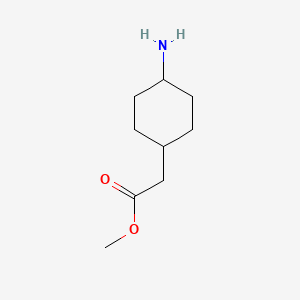

![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)
![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)
